3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyloxan-4-yl hydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the oxadiazole ring.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, azides, and polycyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects, such as apoptosis or cell proliferation inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-(Chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is unique due to the presence of the phenyloxan-4-yl group, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to other similar compounds. The unique combination of the chloromethyl and phenyloxan-4-yl groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-12-16-13(19-17-12)14(6-8-18-9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOYIOHWZTAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C3=NC(=NO3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148272 | |
Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-70-7 | |
Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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